REACTION_CXSMILES
|
[Cl-].[Li+].[I-].[Sm+2].[I-].[C:6]1(=[O:10])[CH2:9][CH2:8][CH2:7]1.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1>[C:6]1([OH:10])([C:6]2([OH:10])[CH2:9][CH2:8][CH2:7]2)[CH2:9][CH2:8][CH2:7]1 |f:0.1,2.3.4,6.7.8|
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Sm+2].[I-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
825 mg
|
Type
|
reactant
|
Smiles
|
C1(CCC1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring the mixture at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring the mixture at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether three times
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:19 to 3:2)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)(C1(CCC1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 399 mg | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |